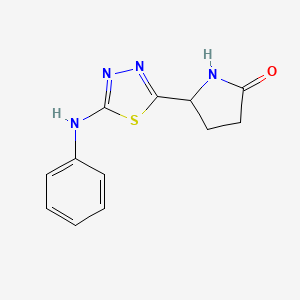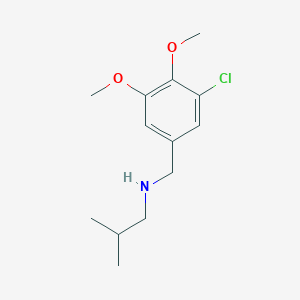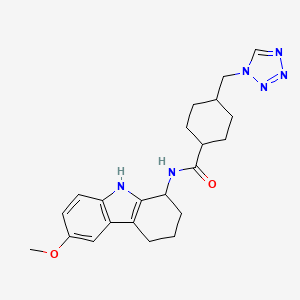
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone is a heterocyclic compound that contains both a thiadiazole and a pyrrolidinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone typically involves the formation of the thiadiazole ring followed by the introduction of the pyrrolidinone moiety. One common method involves the reaction of an aniline derivative with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with a suitable pyrrolidinone precursor under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aniline or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or aniline rings.
科学的研究の応用
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]ethanol
- (2-aminophenyl)(5-anilino-1,3,4-thiadiazol-2-yl)methanone
Uniqueness
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone is unique due to the presence of both the thiadiazole and pyrrolidinone rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The specific arrangement of functional groups allows for targeted interactions with biological molecules, which can be leveraged for therapeutic applications.
特性
分子式 |
C12H12N4OS |
|---|---|
分子量 |
260.32 g/mol |
IUPAC名 |
5-(5-anilino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N4OS/c17-10-7-6-9(14-10)11-15-16-12(18-11)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,17) |
InChIキー |
GYBBSNQFSCPVKU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1C2=NN=C(S2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B13373184.png)
![N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine](/img/structure/B13373188.png)
![6-(2-Iodophenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373190.png)
![Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate](/img/structure/B13373191.png)
![6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373198.png)

![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B13373210.png)
![N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B13373216.png)
![2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide](/img/structure/B13373218.png)
![(2'S,3R,7a'S)-5-chloro-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373220.png)
![(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373222.png)
![4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13373236.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373242.png)
